molecular formula C21H22N6O2 B2566672 (5-methyl-1-phenyl-1H-pyrazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 2034224-72-9

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Cat. No. B2566672
CAS RN: 2034224-72-9
M. Wt: 390.447
InChI Key: PMFOZIMWZPDIQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a useful research compound. Its molecular formula is C21H22N6O2 and its molecular weight is 390.447. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Imaging Applications

One significant application is in the synthesis of potential PET (Positron Emission Tomography) agents for imaging in neurological disorders like Parkinson's disease. For example, a study by Wang et al. (2017) synthesized the compound HG-10-102-01 and its precursor for potential use as a PET agent to image the LRRK2 enzyme, which is implicated in Parkinson's disease. The synthesis involved multiple steps, yielding the target tracer with high radiochemical purity and specific activity, indicating its potential for in vivo brain imaging applications (Wang, Gao, Xu, & Zheng, 2017).

Antibacterial and Anticancer Agents

Another application is in the development of novel compounds with antimicrobial and anticancer properties. Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of derivatives from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate and evaluated their in vitro antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than the reference drug doxorubicin, demonstrating their potential as therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Enzyme Inhibition Studies

The compound has also been explored for enzyme inhibitory activities. Cetin, Türkan, Bursal, and Murahari (2021) designed and evaluated derivatives for their inhibitory activities against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). This research highlights the compound's potential in developing enzyme inhibitors, which could have implications in treating diseases like Alzheimer's and cancer (Cetin, Türkan, Bursal, & Murahari, 2021).

Material Science and Corrosion Inhibition

In the field of material science, the compound's derivatives have been studied for their corrosion inhibition properties. Yadav, Sinha, Sarkar, and Tiwari (2015) investigated the corrosion inhibition effect of pyrazole derivatives on mild steel in hydrochloric acid solution. Their findings indicated that these compounds could serve as effective corrosion inhibitors, suggesting their utility in industrial applications to protect metals from corrosive environments (Yadav, Sinha, Sarkar, & Tiwari, 2015).

Antimicrobial Activity

Kumar et al. (2012) synthesized a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones and evaluated them for antimicrobial activity. The study found that compounds with a methoxy group exhibited high antimicrobial activity, indicating their potential as antimicrobial agents (Kumar, Meenakshi, Kumar, & Kumar, 2012).

properties

IUPAC Name

(5-methyl-1-phenylpyrazol-4-yl)-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2/c1-15-18(12-23-27(15)17-5-3-2-4-6-17)20(28)26-13-16-11-22-21(24-19(16)14-26)25-7-9-29-10-8-25/h2-6,11-12H,7-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFOZIMWZPDIQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC4=CN=C(N=C4C3)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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